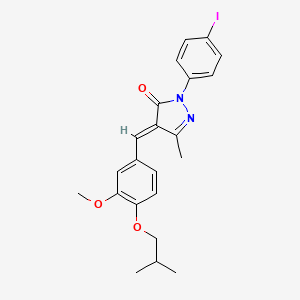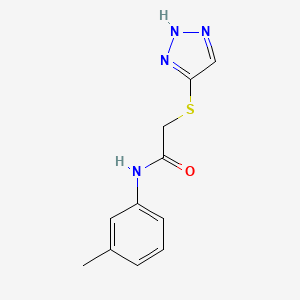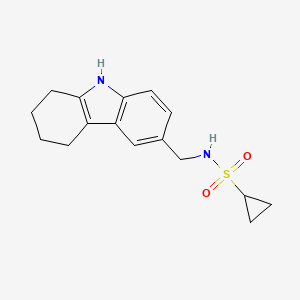![molecular formula C24H20BrClN2O2 B5342095 4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as BCVB and belongs to the class of compounds called benzamides.
作用機序
The mechanism of action of BCVB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, BCVB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
BCVB has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the aggregation of beta-amyloid peptides. It has also been shown to have antihypertensive effects, as it can reduce blood pressure in animal models.
実験室実験の利点と制限
One of the advantages of using BCVB in lab experiments is its relatively low toxicity, as it has been shown to be well-tolerated in animal models. Additionally, its ability to inhibit the activity of HDACs and bind to the dopamine D2 receptor makes it a useful tool for studying the regulation of gene expression and behavior. However, one limitation of using BCVB in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several potential future directions for research on BCVB. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with HDACs and the dopamine D2 receptor. Finally, future research could focus on developing more efficient synthesis methods for BCVB, as well as improving its solubility and bioavailability.
合成法
The synthesis of BCVB involves several steps, starting from the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-chloroaniline to produce 4-bromo-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with N-phenethyl-2-aminobenzamide in the presence of triethylamine and palladium on carbon to yield BCVB. The yield of this reaction is around 50%, and the purity of the final product can be increased by recrystallization.
科学的研究の応用
BCVB has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, BCVB has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
特性
IUPAC Name |
4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O2/c25-20-10-8-19(9-11-20)23(29)28-22(16-18-6-12-21(26)13-7-18)24(30)27-15-14-17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,30)(H,28,29)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUPIFWKFNIAH-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclohexylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5342012.png)
![4-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5342018.png)
![N-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}-1,1-dimethyl-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5342043.png)
![3-{2-[(1H-imidazol-2-ylmethyl)(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342050.png)
![(3-endo)-8-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5342058.png)

![3-methyl-7-(2,4,5-trimethoxybenzoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5342078.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)

![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5342108.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)
![ethyl 7-methyl-5-(1-naphthyl)-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342115.png)

